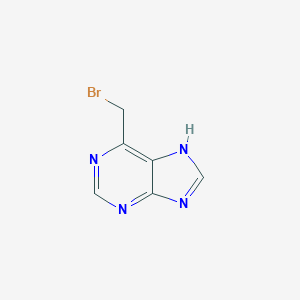

6-(Bromomethyl)-9H-purine

Descripción general

Descripción

6-(Bromomethyl)-9H-purine is a brominated derivative of purine, an aromatic heterocyclic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bromomethyl group attached to the purine ring enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-9H-purine typically involves the bromomethylation of purine. One common method is the reaction of purine with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous reagents.

Análisis De Reacciones Químicas

Types of Reactions: 6-(Bromomethyl)-9H-purine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Nucleophilic Substitution: Produces substituted purines with various functional groups.

Oxidation: Yields aldehydes or carboxylic acids.

Reduction: Results in the formation of methylated purines.

Aplicaciones Científicas De Investigación

6-(Bromomethyl)-9H-purine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential as a precursor in the development of antiviral and anticancer agents.

Industry: Utilized in the production of advanced materials with specific electronic properties.

Mecanismo De Acción

The mechanism of action of 6-(Bromomethyl)-9H-purine involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of nucleic acid function, making it a valuable tool in biochemical research.

Comparación Con Compuestos Similares

6-Chloromethyl-9H-purine: Similar in structure but with a chlorine atom instead of bromine.

6-Methyl-9H-purine: Lacks the halogen atom, resulting in different reactivity.

9H-Purine: The parent compound without any substituents.

Uniqueness: 6-(Bromomethyl)-9H-purine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom’s larger size and higher electronegativity compared to chlorine or hydrogen make it more reactive in nucleophilic substitution reactions, enhancing its utility in synthetic chemistry.

Actividad Biológica

6-(Bromomethyl)-9H-purine is a brominated derivative of purine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its bromomethyl group, which enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry and a candidate for further biological studies.

Chemical Structure and Properties

- Chemical Formula : C₈H₈BrN₅

- Molecular Weight : 244.08 g/mol

- CAS Number : 14225-98-0

The presence of the bromomethyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles, such as amines and thiols, leading to the formation of diverse derivatives with potentially enhanced biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, facilitating covalent bond formation with nucleophiles present in amino acids or nucleotides. This interaction can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes like xanthine oxidase through a mechanism-based approach, resulting in covalent modification of the enzyme’s FAD prosthetic group .

- Disruption of Nucleic Acid Function : By modifying nucleotides, it may interfere with DNA and RNA processes, which is critical in cancer research and antiviral therapy .

Anticancer Properties

Research indicates that this compound exhibits significant potential as an anticancer agent. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For example:

- Hepatocellular Carcinoma : The compound has been explored as part of pharmaceutical compositions aimed at inhibiting the development and angiogenesis associated with hepatocellular carcinoma .

Enzyme Inhibition Studies

A notable study demonstrated that this compound acts as a time-dependent inhibitor of bovine milk xanthine oxidase. The compound's interaction leads to a reduction in enzyme activity, showcasing its potential as a biochemical probe for studying enzyme mechanisms .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 6-Chloromethyl-9H-purine | Chlorine instead of bromine | Similar reactivity but less potent in enzyme inhibition |

| 6-Methyl-9H-purine | Lacks halogen | Lower reactivity; not primarily investigated for bioactivity |

| 9H-Purine | Parent compound | Baseline for comparison; lacks specific substituents |

The bromomethyl group's larger size and higher electronegativity compared to chlorine enhance the compound's reactivity, making it more effective in nucleophilic substitution reactions .

Case Studies

- Inhibition of Xanthine Oxidase :

- Antitumor Activity :

Propiedades

IUPAC Name |

6-(bromomethyl)-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1H2,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRSLPCFTVMQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161988 | |

| Record name | 6-(Bromomethyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14225-98-0 | |

| Record name | 6-(Bromomethyl)-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014225980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Bromomethyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key finding of the research paper regarding 6-(bromomethyl)-9H-purine and xanthine oxidase?

A1: The research demonstrates that this compound undergoes a unique reaction with xanthine oxidase. [] Instead of being a typical substrate, this compound acts as a mechanism-based inhibitor. This means it interacts with the enzyme in a way that leads to its own chemical modification (reductive debromination) and simultaneously causes a covalent change to the enzyme's FAD prosthetic group. This interaction ultimately inhibits the enzyme's activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.